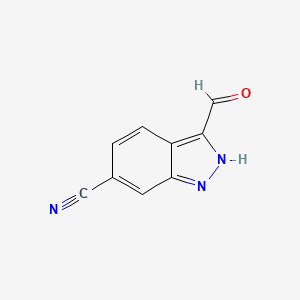

3-formyl-1H-indazole-6-carbonitrile

Descripción general

Descripción

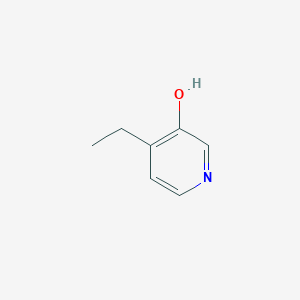

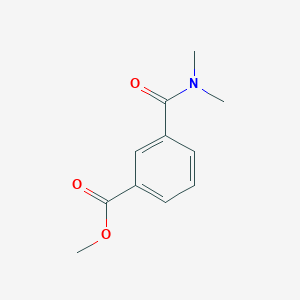

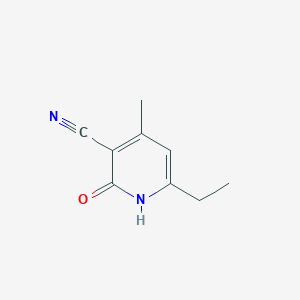

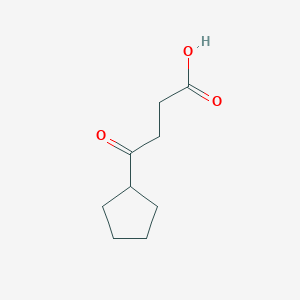

3-formyl-1H-indazole-6-carbonitrile is a synthetic compound that belongs to the indazole class of organic molecules. It has a molecular formula of C9H5N3O and an average mass of 171.156 Da .

Synthesis Analysis

The synthesis of indazoles, including 3-formyl-1H-indazole-6-carbonitrile, has been a subject of research in recent years . Strategies for the synthesis of 1H- and 2H-indazoles include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without a catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis

The molecular structure of 3-formyl-1H-indazole-6-carbonitrile consists of a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .Chemical Reactions Analysis

Indazoles undergo a variety of chemical reactions. Recent literature suggests that 1,3-dipolar cycloaddition reactions between α-substituted α-diazomethylphosphonates and arynes provide 3-alkyl/aryl-1H-indazoles and 3-alkyl/aryl-3H-indazole-3-phosphonates efficiently under simple reaction conditions .Physical And Chemical Properties Analysis

The compound has a density of 1.4±0.1 g/cm3 . Its boiling point is 451.2±25.0 °C at 760 mmHg . The flash point is 226.7±23.2 °C .Aplicaciones Científicas De Investigación

Synthesis and Characterization

3-formyl-1H-indazole-6-carbonitrile has been a subject of interest in the synthesis of various derivatives and complex molecules. A notable study involved the synthesis of novel pyrimidine and annulated pyrimidine fused indazole derivatives using indazole regioisomers, showcasing their anti-microbial activity against a range of bacteria and fungal species (Yakaiah et al., 2008). Similarly, a method was developed to synthesize 1-aryl-3-formyl-4,6-dinitro-1H-indazoles, further exploring their behavior in nucleophilic substitution reactions, leading to the creation of unique 3-R-4-Nu-6-nitro-1-phenyl-1H-indazoles (Starosotnikov et al., 2003).

Biological Activity and Applications

The compound has also been evaluated for its inhibitory effects, especially concerning nitric oxide synthases. A particular study demonstrated the potency of 1H-indazole-7-carbonitrile in inhibiting nitric oxide formation, highlighting its competitive behavior against substrate and cofactor (Cottyn et al., 2008). Furthermore, research on tricyclic pyrimido[1,2-b]indazole-3-carbonitrile derivatives revealed their biological significance, with certain derivatives showing effective inhibition against various cancer cell lines (Lu et al., 2020).

Chemical Reactivity and Derivative Formation

3-formyl-1H-indazole-6-carbonitrile's role extends to facilitating the formation of novel derivatives through various chemical reactions. Studies have shown efficient cascade reactions leading to the synthesis of pyrimido[1,2-b]indazole-3-carbonitrile derivatives under metal-free conditions (Li et al., 2017). Additionally, the synthesis of fluorescent compounds, like 3H-pyrazolo[4,3-a]acridin-11-carbonitriles, through nucleophilic substitution in nitro derivatives of indazole, has been documented, highlighting the compound's significance in the creation of new materials with photoluminescent properties (Pakjoo et al., 2012).

Mecanismo De Acción

While the specific mechanism of action for 3-formyl-1H-indazole-6-carbonitrile is not mentioned in the search results, indazole-containing compounds have a wide variety of medicinal applications as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . They can also be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease .

Direcciones Futuras

Indazole derivatives are drawing more attention in medicinal chemistry as kinase inhibitors . 1H-indazole-3-carboxaldehydes are key intermediates to access a variety of polyfunctionalized 3-substituted indazoles . Therefore, the development of new synthetic approaches to indazoles, including 3-formyl-1H-indazole-6-carbonitrile, is a promising area of research .

Propiedades

IUPAC Name |

3-formyl-2H-indazole-6-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5N3O/c10-4-6-1-2-7-8(3-6)11-12-9(7)5-13/h1-3,5H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNCXHQZMRCNZMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(NN=C2C=C1C#N)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40444287 | |

| Record name | 3-formyl-1H-indazole-6-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40444287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-formyl-1H-indazole-6-carbonitrile | |

CAS RN |

882803-60-3 | |

| Record name | 3-formyl-1H-indazole-6-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40444287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.